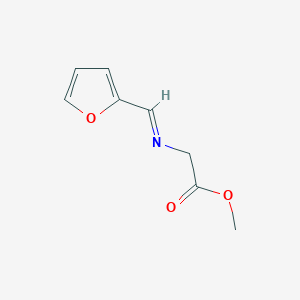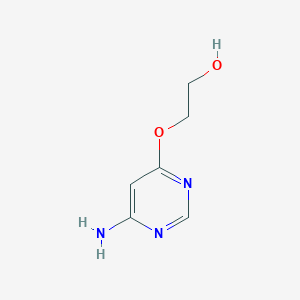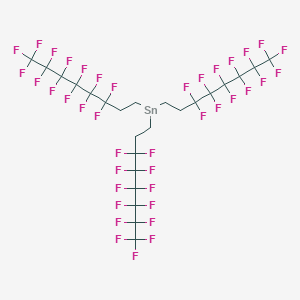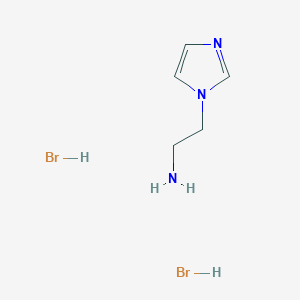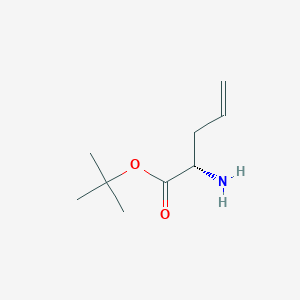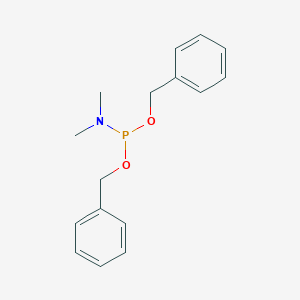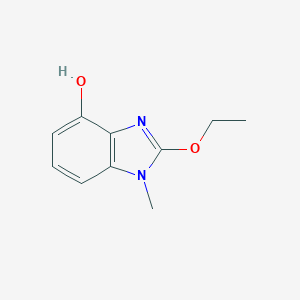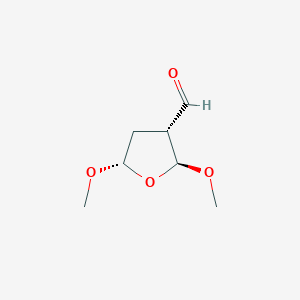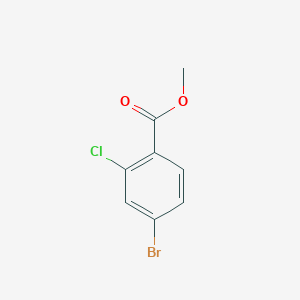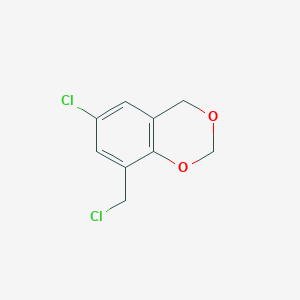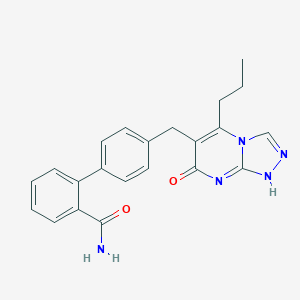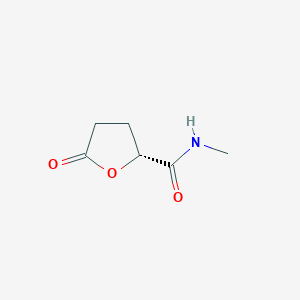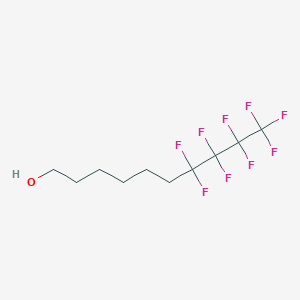
7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol is a fluorinated alcohol compound characterized by the presence of nine fluorine atoms attached to a decanol backbone. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol typically involves the fluorination of decanol derivatives. One common method is the electrochemical fluorination (ECF) process, where decanol is subjected to electrolysis in the presence of hydrogen fluoride. This process results in the substitution of hydrogen atoms with fluorine atoms, yielding the desired fluorinated alcohol.
Industrial Production Methods: In industrial settings, large-scale production of this compound often employs continuous flow reactors to ensure efficient and consistent fluorination. The use of specialized catalysts and controlled reaction conditions helps optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to an alkane.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of perfluorinated ketones or carboxylic acids.
Reduction: Conversion to perfluorinated alkanes.
Substitution: Generation of various fluorinated derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance drug solubility.
Industry: Utilized in the production of fluorinated surfactants, coatings, and lubricants due to its hydrophobic and oleophobic properties.
Wirkmechanismus
The mechanism of action of 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The presence of multiple fluorine atoms enhances its ability to interact with nonpolar regions of biomolecules, making it effective in disrupting hydrophobic interactions. This property is particularly useful in applications such as protein-ligand binding studies and drug delivery.
Vergleich Mit ähnlichen Verbindungen
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
Comparison: 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This configuration imparts distinct chemical and physical properties, such as higher hydrophobicity and chemical resistance compared to similar compounds. Additionally, its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F9O/c11-7(12,5-3-1-2-4-6-20)8(13,14)9(15,16)10(17,18)19/h20H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDCHCYMFXJOCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F9O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379703 |
Source


|
| Record name | 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181042-39-7 |
Source


|
| Record name | 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
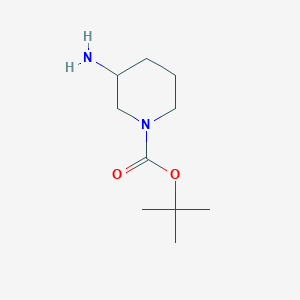
![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)
